1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
Properties
IUPAC Name |
1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O/c21-20(22,23)16-3-4-19(24-14-16)27-11-9-26(10-12-27)17-5-7-25(8-6-17)15-18-2-1-13-28-18/h3-4,14,17-18H,1-2,5-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEDNZUUOGHFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with cyclic ketones or aldehydes under reductive amination conditions.
Introduction of the oxolan-2-yl group: This step involves the alkylation of the piperidine nitrogen with oxolan-2-ylmethyl halides.
Formation of the piperazine ring: This is typically done by reacting the intermediate with a suitable piperazine derivative.
Attachment of the trifluoromethylpyridine group: This final step involves the coupling of the piperazine intermediate with 5-(trifluoromethyl)pyridine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues differ in substituents on the piperidine ring or pyridine moiety, impacting physicochemical and pharmacological properties.
*Calculated based on molecular formula.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The oxolan-2-ylmethyl group in the target compound provides moderate lipophilicity compared to the more lipophilic tetrahydropyran (oxan-4-yl) analogue .
Trifluoromethyl Position :
- The 6-(trifluoromethyl)pyridin-2-yl isomer () may exhibit altered binding kinetics compared to the 5-position due to steric or electronic differences .
Biological Implications :
- Sulfonyl-containing analogues () show reduced solubility, which may limit bioavailability despite strong receptor affinity .
- The parent piperazine () is a common intermediate for dopamine D2/D3 ligands, suggesting the target compound may share similar targets .
Synthetic Routes :
- The target compound’s synthesis likely involves alkylation of piperidine with oxolan-2-ylmethyl bromide, followed by coupling with 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (similar to ’s method using WSC·HCl/HOBt) .
- Ca(NTf2)2 -mediated SuFEx reactions () could also be applicable for introducing sulfonyl groups in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
